

Physicochemical Properties of Buprenorphine Hydrochloride Powder: An In-depth Technical Guide

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Compound of Interest

Compound Name: *buprenorphine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **buprenorphine hydrochloride** powder. The information presented herein is intended to support research, development, and formulation activities involving this potent opioid partial agonist-antagonist. All quantitative data is summarized in structured tables, and detailed experimental protocols for key characterization techniques are provided. Furthermore, relevant biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding.

Chemical and Physical Properties

Buprenorphine hydrochloride is the salt form of buprenorphine, a semi-synthetic opioid derived from thebaine. It presents as a white or off-white crystalline powder.^[1] The chemical structure and fundamental properties are summarized below.

Table 1: General Properties of **Buprenorphine Hydrochloride**

| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | (2S)-2-[-(5R,6R,7R,14S)-17-(cyclopropylmethyl)-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylbutan-2-ol hydrochloride | |
| Molecular Formula | C ₂₉ H ₄₁ NO ₄ · HCl | [1] |
| Molecular Weight | 504.10 g/mol | [1] |
| CAS Number | 53152-21-9 | [1] |
| Appearance | White or off-white crystalline powder | [1] |

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical parameters of **buprenorphine hydrochloride** powder, which are critical for its formulation, delivery, and biological activity.

Table 2: Thermal and Spectroscopic Properties

| Property | Value | Reference |
|---------------------|------------------------|-----------|
| Melting Point | Approximately 217 °C | [2] |
| UV λ _{max} | 289.0 nm (in methanol) | [3] |

Table 3: Solubility Profile

| Solvent | Solubility | Reference |
|--------------|-----------------------|-----------|
| Water | Sparingly soluble | |
| Methanol | Freely soluble | |
| Ethanol | Soluble | |
| Cyclohexane | Practically insoluble | |
| Acetone | Freely soluble | [2] |
| Dilute Acids | Soluble | [2] |

Table 4: Ionization and Polymorphism

| Property | Value | Reference |
|----------------|--|-----------|
| pKa | 8.5 and 10.0 | [2] |
| Crystal System | Tetragonal (for a specific crystalline form) | [4] |
| Space Group | P4 ₃ 2 ₁ 2 (for a specific crystalline form) | [4] |

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of **buprenorphine hydrochloride** powder.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard pharmacopeial technique.

Methodology:

- **Sample Preparation:** A small quantity of finely powdered and dried **buprenorphine hydrochloride** is loaded into a capillary tube.

- **Instrumentation:** A calibrated melting point apparatus is used.
- **Procedure:** The capillary tube is placed in the heating block of the apparatus. The temperature is ramped at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
- **Data Recording:** The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **buprenorphine hydrochloride** powder is added to a known volume of the solvent in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
- **Quantification:** The concentration of **buprenorphine hydrochloride** in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constants (pKa) of a substance.

Methodology:

- **Sample Preparation:** A known concentration of **buprenorphine hydrochloride** is dissolved in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds).

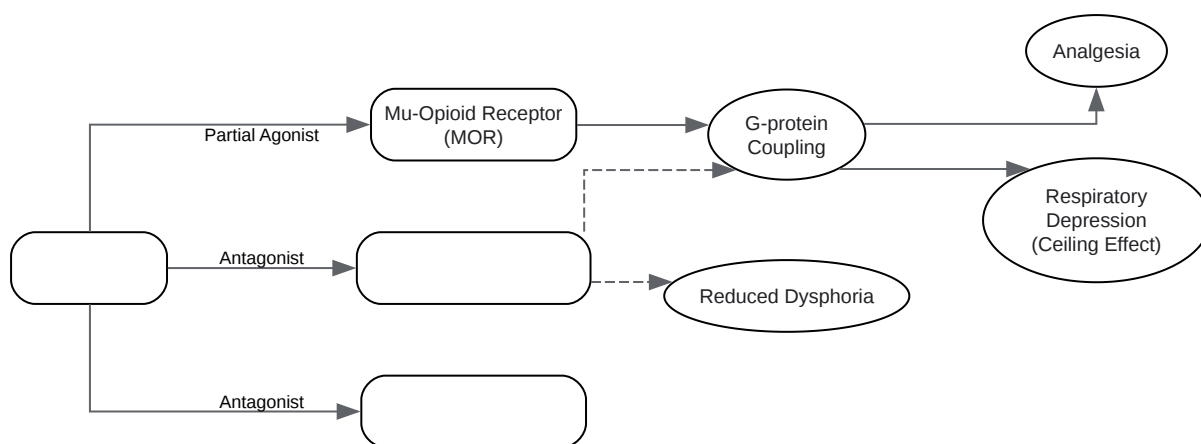
- Instrumentation: A calibrated pH meter with a suitable electrode and a precision burette are used.
- Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., 0.1 M HCl or 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve.

Signaling Pathways and Metabolism

Buprenorphine's pharmacological effects are mediated through its interaction with opioid receptors. Its metabolism is primarily hepatic.

Opioid Receptor Signaling Pathway

Buprenorphine is a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR).^[5] This dual action contributes to its unique pharmacological profile, including a ceiling effect on respiratory depression.

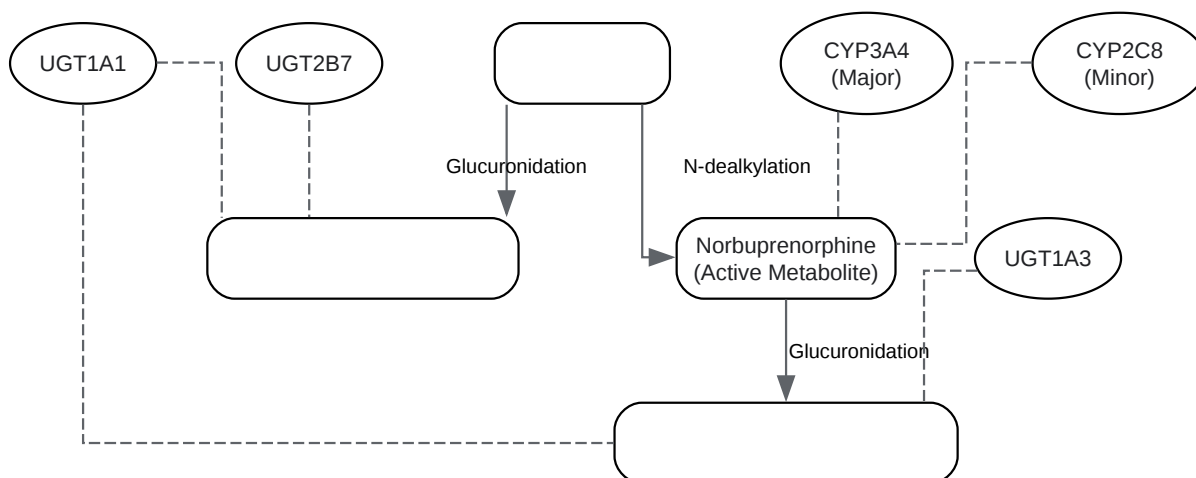


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Caption: Buprenorphine's interaction with opioid receptors.

Metabolic Pathway

Buprenorphine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, followed by glucuronidation.

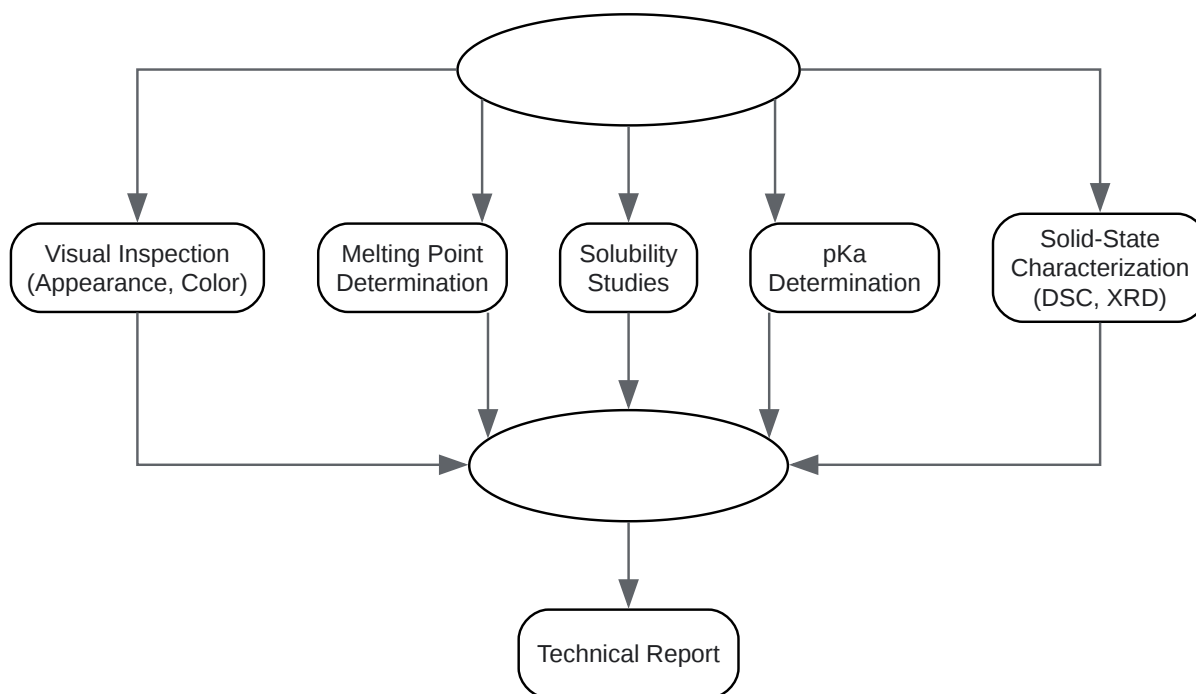


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Caption: Major metabolic pathways of buprenorphine.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of **buprenorphine hydrochloride** powder.



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Caption: Workflow for physicochemical characterization.

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